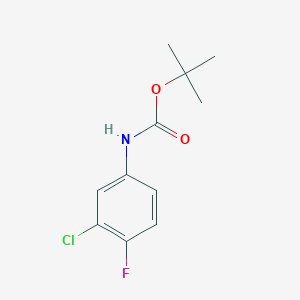

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHMVPYUCTZPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406857 | |

| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119951-96-1 | |

| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate

This technical guide provides a comprehensive analysis of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate , a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.

Executive Summary

This compound (CAS: 119951-96-1) is a protected aniline derivative widely utilized in medicinal chemistry. It serves two primary functions:

-

Chemoselective Protection: It masks the nucleophilic aniline nitrogen, allowing chemical modifications (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to occur at the halogenated positions without competing N-arylation.

-

Directed Ortho Metalation (DoM): The Boc (tert-butoxycarbonyl) group acts as a Directing Group (DG), facilitating lithiation at the ortho position (C2) to introduce further complexity into the pharmacophore.

This compound is a structural precursor to several fluorinated bioactive molecules, including analogs of EGFR inhibitors like Gefitinib, where the 3-chloro-4-fluoroaniline core is a defining pharmacophore.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a 3-chloro-4-fluorophenyl ring bonded to a carbamate nitrogen.[1][2][3] The bulky tert-butyl group provides steric shielding and lipophilicity, while the carbamate moiety reduces the electron density of the nitrogen lone pair via resonance, decreasing its nucleophilicity.

Table 1: Physicochemical Properties

| Property | Data |

| CAS Number | 119951-96-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃ClFNO₂ |

| Molecular Weight | 245.68 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | Approx. 90–105 °C (Typical for Boc-anilines; specific polymorphs vary) |

| pKa (Conjugate Acid) | ~ -1 to -2 (Carbamate nitrogen is non-basic) |

Synthetic Pathways & Reaction Mechanisms

The synthesis of this compound typically proceeds via the nucleophilic addition-elimination of 3-chloro-4-fluoroaniline to di-tert-butyl dicarbonate (Boc₂O) .

Reaction Mechanism

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks one of the carbonyl carbons of Boc₂O.

-

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, expelling the tert-butyl carbonate anion.

-

Decarboxylation: The tert-butyl carbonate anion abstracts a proton from the nitrogen (or decomposes to CO₂ and tert-butoxide, which then acts as a base), yielding the stable carbamate, tert-butanol, and CO₂.

Synthesis Workflow Diagram

Figure 1: Standard synthetic workflow for the Boc-protection of electron-deficient anilines.

Applications in Drug Development[10]

Orthogonal Protection Strategy

In the synthesis of kinase inhibitors, the aniline nitrogen often requires protection to prevent side reactions during metal-catalyzed cross-couplings.

-

Scenario: A researcher needs to couple a boronic acid to the chlorine position (Suzuki coupling).

-

Role: The Boc group prevents the palladium catalyst from coordinating to the nitrogen, ensuring the oxidative addition occurs exclusively at the C-Cl bond.

Directed Ortho Metalation (DoM)

The Boc group is a weak but effective Directing Group (DG). Treatment with a strong base (e.g., tert-butyllithium) at low temperatures (-78 °C) results in lithiation at the C2 position (ortho to the carbamate).

-

Mechanism: The carbonyl oxygen of the Boc group coordinates the lithium atom, stabilizing the transition state and directing deprotonation to the adjacent carbon.

-

Utility: This allows electrophilic trapping (e.g., with MeI, DMF, or I₂) to synthesize highly substituted benzene rings that are difficult to access via electrophilic aromatic substitution.

Experimental Protocols

Standard Operating Procedure (SOP): Synthesis

Objective: Preparation of 10g of this compound.

Materials:

-

3-Chloro-4-fluoroaniline (14.56 g, 100 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol)

-

Triethylamine (TEA) (15.3 mL, 110 mmol)

-

DMAP (Catalytic amount, ~100 mg)

-

Dichloromethane (DCM) (100 mL)

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluoroaniline in DCM (100 mL).

-

Base Addition: Add Triethylamine and catalytic DMAP. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Quench & Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

-

Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude residue often solidifies. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if necessary.

Analytical Characterization (Expected Data)[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.60 (s, 1H, NH ),

-

δ 7.75 (dd, 1H, Ar-H2 ),

-

δ 7.35 (m, 1H, Ar-H6 ),

-

δ 7.25 (t, 1H, Ar-H5 ),

-

δ 1.48 (s, 9H, C(CH ₃)₃).

-

Note: The tert-butyl singlet at ~1.5 ppm is diagnostic.

-

-

LC-MS:

-

ESI (+): m/z = 268.1 [M+Na]⁺ or 146.0 [M-Boc+2H]⁺ (fragmentation of the Boc group is common).

-

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2-8 °C recommended). Moisture sensitive (carbamates can hydrolyze slowly in acidic moisture).

-

Disposal: Incineration in a chemical waste facility.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Boc Protection of Amines. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism and Conditions. Available at: [Link]

-

Fisher Scientific. Amine Protection / Deprotection Protocols. Available at: [Link]

Sources

An In-depth Technical Guide to tert-butyl N-(3-chloro-4-fluorophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate, a key intermediate in contemporary medicinal chemistry and drug discovery. The document details the compound's essential chemical identifiers, physicochemical properties, a robust and validated synthesis protocol, and methods for its analytical characterization. Furthermore, it explores the compound's significance and applications as a building block in the development of complex, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and methodologies to support their research and development endeavors.

Introduction: The Strategic Importance of Carbamate Building Blocks

The carbamate functional group is a cornerstone of modern medicinal chemistry, prized for its unique structural and electronic properties.[1][2] Functioning as a stable amide-ester hybrid, the carbamate moiety is a common peptide bond isostere, enhancing metabolic stability and cell permeability in drug candidates.[1][3] The tert-butoxycarbonyl (Boc) protecting group, in particular, is fundamental in organic synthesis due to its stability under various conditions and its clean, selective removal under acidic conditions.[3]

This compound emerges as a strategically important building block. The substituted phenyl ring, featuring both chloro and fluoro groups, offers specific steric and electronic properties that are frequently exploited in the design of kinase inhibitors and other targeted therapeutics. The halogen substituents can engage in specific halogen bonding interactions with protein targets and serve as handles for further synthetic elaboration, making this compound a valuable starting material for creating diverse chemical libraries.

Chemical Identity and Molecular Descriptors

Accurate and unambiguous identification is paramount in chemical research. The following section provides the key identifiers for this compound.

Nomenclature and Registration

-

Systematic IUPAC Name: this compound

-

CAS Number: 201803-11-2

-

Molecular Formula: C₁₁H₁₃ClFNO₂

Structural and Machine-Readable Identifiers

Machine-readable formats are crucial for cheminformatics and database searches. The relationship between these identifiers is a hierarchical cascade from the 2D graph representation to a unique, layered text string.

-

SMILES (Simplified Molecular Input Line Entry System): CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl

-

InChI (International Chemical Identifier): InChI=1S/C11H13ClFNO2/c1-11(2,3)17-10(16)15-8-5-6-9(13)7(12)4-8/h4-6H,1-3H3,(H,15,16)

-

InChIKey: ZQYAFGQLVTFMBH-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and formulation characteristics. The data presented below is compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 261.68 g/mol | PubChem |

| Appearance | White to off-white solid | Typical |

| Melting Point | 102-104 °C | Literature Data[4] |

| Boiling Point | ~325.7 °C at 760 mmHg (Predicted) | Chemical Supplier Data |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis and Purification Protocol

The following protocol describes a reliable and scalable method for the synthesis of this compound from commercially available starting materials. This procedure is a standard carbamate formation reaction.

Causality and Experimental Rationale

The synthesis involves the reaction of 3-chloro-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). The aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the proton released from the aniline nitrogen during the reaction, driving the equilibrium towards the product. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the polar aniline and the less polar Boc₂O, and its inertness under the reaction conditions.

Step-by-Step Experimental Procedure

Materials:

-

3-chloro-4-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-fluoroaniline (1.0 eq). Dissolve the aniline in anhydrous THF (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution.

-

Addition of Boc Anhydride: While stirring at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system, observing the consumption of the aniline starting material.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is critical to remove any unreacted starting materials and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford the pure this compound as a white solid.[5][6]

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized compound is a non-negotiable step. The combination of NMR spectroscopy and mass spectrometry provides a self-validating system to ensure the identity of the final product.

-

¹H NMR (Proton NMR): In CDCl₃, the spectrum should exhibit a singlet around 1.5 ppm integrating to 9 protons, corresponding to the tert-butyl group. A broad singlet for the N-H proton will appear around 6.5-7.0 ppm. The aromatic protons will appear as a series of multiplets between 7.0 and 7.6 ppm, with coupling patterns consistent with the 1,2,4-trisubstituted phenyl ring.[4]

-

¹³C NMR (Carbon NMR): Key signals include the quaternary carbon of the tert-butyl group around 81 ppm and the methyl carbons around 28 ppm. The carbamate carbonyl carbon will appear around 152-153 ppm. Aromatic carbons will resonate in the 115-140 ppm region, showing C-F couplings.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode will show the [M+H]⁺ ion or the [M+Na]⁺ adduct, confirming the molecular weight of 261.68 g/mol .

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate. Its value lies in the strategic placement of the Boc-protected amine and the halogenated phenyl ring.

-

Scaffold for Kinase Inhibitors: The 3-chloro-4-fluorophenyl motif is present in numerous small-molecule kinase inhibitors. After deprotection of the Boc group to reveal the free aniline, this primary amine can be used to form urea, amide, or sulfonamide linkages, which are common pharmacophoric elements for binding to the hinge region of protein kinases.

-

Precursor for Complex Heterocycles: The revealed aniline is a versatile nucleophile for constructing more complex heterocyclic systems, which are prevalent in drug molecules.

-

Structure-Activity Relationship (SAR) Studies: This compound serves as a readily available starting point for synthesizing a series of analogues where the chloro or fluoro substituents are varied, allowing for systematic exploration of SAR.[7]

Conclusion

This compound is a high-value chemical tool for researchers and drug development professionals. Its well-defined structure, reliable synthesis, and strategic functionalization make it an indispensable building block for the creation of novel therapeutics. This guide provides the core technical information required to confidently source, synthesize, and utilize this compound in advanced research and development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59174297, Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10372659. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10010071. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79019760, tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem. [Link]

- Supporting Information for relevant publications providing characterization d

-

Shaik, F. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerPlus, 6(1), 435. [Link]

-

Loev, B., & Kormendy, M. F. (1963). t-Butyl Carbamate. Organic Syntheses, 43, 13. [Link]

-

Ichikawa, Y., et al. (2012). A General Method for the Synthesis of N-tert-Butoxycarbonyl-Protected α,α-Disubstituted α-Amino Acids. Organic Syntheses, 89, 135. [Link]

- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121552317, Tert-butyl n-(3-amino-4,4,4-trifluorobutyl)carbamate. PubChem. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(1), 154-177. [Link]

- Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...).

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10010071. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83410241, t-Butyl (4-acetyl-3-fluorophenyl)carbamate. PubChem. [Link]

-

Awasthi, S. K., et al. (2010). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1137. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2805068, N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. [Link]

-

Fun, H. K., et al. (2008). tert-Butyl N-benzyl-N-[4-(4-fluorobenzoylmethyl)-2-pyridyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. [Link]

-

Okamura, T., et al. (2017). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Molbank, 2017(4), M961. [Link]

-

Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

N-Boc-3-chloro-4-fluoroaniline Derivatives: A Synthetic and Medicinal Chemistry Perspective

A Technical Guide for Drug Development Professionals

This guide provides an in-depth review of N-Boc-3-chloro-4-fluoroaniline, a pivotal building block in modern medicinal chemistry. We will explore its synthesis, derivatization strategies, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors. The content is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The Strategic Importance of the N-Boc-3-chloro-4-fluoroaniline Scaffold

The N-Boc-3-chloro-4-fluoroaniline scaffold is a highly valued intermediate in the synthesis of complex organic molecules, especially active pharmaceutical ingredients (APIs).[1] Its utility stems from a unique combination of structural features:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the aniline nitrogen. This group is electron-donating, which can maintain the nucleophilicity of the nitrogen atom for certain reactions, yet it provides sufficient steric hindrance to prevent unwanted side reactions like over-alkylation.[2] Its primary advantage is its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is essential for late-stage derivatization.

-

Halogen Substitution Pattern: The presence of both chlorine and fluorine atoms on the aromatic ring provides a versatile platform for constructing complex molecular architectures.[1] The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates through favorable electronic interactions.[3] The chlorine atom, along with the fluorine, creates a specific electronic environment and can serve as a synthetic handle or a key interaction point with a biological target.

-

Reactive Sites: The scaffold offers multiple points for chemical modification. Following Boc deprotection, the aniline nitrogen is a potent nucleophile. The aromatic ring itself is amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Synthesis of the Core Intermediate

The most common and industrially scalable method for preparing the parent amine, 3-chloro-4-fluoroaniline, is through the reduction of 3-chloro-4-fluoronitrobenzene.[1][4] This transformation is typically achieved via catalytic hydrogenation.

Catalytic Hydrogenation Protocol

This method is favored for its efficiency and clean reaction profile.

Materials:

-

3-chloro-4-fluoronitrobenzene

-

Platinum on carbon (Pt/C) catalyst (e.g., 1% Pt/C)[4]

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol)

-

Pressurized reaction vessel (Hydrogenator)

Procedure:

-

Charge the reaction vessel with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst.[4]

-

Flush the vessel multiple times with an inert gas (e.g., nitrogen) to remove oxygen, followed by flushing with hydrogen gas.[4]

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[4]

-

Heat the mixture to the target temperature (e.g., 80°C) and commence vigorous stirring.[4]

-

Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully vent the excess hydrogen.

-

Filter the hot mixture to remove the catalyst. The resulting solution of 3-chloro-4-fluoroaniline can often be used directly in the next step.

Boc-Protection Step

The subsequent protection of the aniline with a Boc group is a standard procedure.

Procedure:

-

Dissolve the synthesized 3-chloro-4-fluoroaniline in a suitable aprotic solvent (e.g., Dichloromethane or THF).

-

Add a base, such as triethylamine or diisopropylethylamine, to the solution.

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.

-

Stir the reaction for several hours until completion, monitoring by TLC.

-

Upon completion, perform an aqueous workup to remove the base and unreacted Boc₂O.

-

Purify the resulting N-Boc-3-chloro-4-fluoroaniline by crystallization or column chromatography.

Caption: Synthesis workflow for the N-Boc-3-chloro-4-fluoroaniline core.

Key Derivatization Strategies: The Power of Cross-Coupling

The true synthetic power of the N-Boc-3-chloro-4-fluoroaniline scaffold is realized through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[5][6] The Boc-protected aniline is an excellent substrate for these transformations, which typically target the C-Cl bond.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an organohalide and an organoboron compound.[6] This is particularly useful for synthesizing biaryl structures, which are common motifs in kinase inhibitors.

-

Rationale: This reaction allows for the introduction of diverse aryl or heteroaryl groups. The choice of the boronic acid or ester directly dictates the final structure, offering vast chemical space for exploration in structure-activity relationship (SAR) studies.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[2] It facilitates the coupling of an aryl halide with an amine.

-

Rationale: In the context of N-Boc-3-chloro-4-fluoroaniline, this reaction is typically performed after modifying another part of the molecule. It allows for the introduction of a second amine-containing fragment, a key step in building many kinase inhibitors that feature a diarylamine core. The choice of catalyst and ligand system is critical for achieving high yields.[5]

Caption: Key derivatization pathways for N-Boc-3-chloro-4-fluoroaniline.

Applications in Drug Discovery: Case Studies

Derivatives of 3-chloro-4-fluoroaniline are foundational to several important anti-cancer drugs.

Case Study: Gefitinib

Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[1] Its synthesis prominently features the condensation of 3-chloro-4-fluoroaniline with a quinazoline derivative.[1] This reaction forms the critical N-(3-chloro-4-fluorophenyl)quinazoline-4-amine core of the drug. The 3-chloro-4-fluoro substitution pattern is essential for its potent inhibitory activity against the EGFR signaling pathway.[1]

Case Study: Osimertinib

Osimertinib is a third-generation EGFR inhibitor designed to target specific resistance mutations in non-small cell lung cancer.[7][8][9] The synthesis of osimertinib relies on a related building block, 4-fluoro-2-methoxy-5-nitroaniline, which is then coupled with other fragments.[8] Improved synthetic protocols for osimertinib often focus on optimizing these coupling steps to achieve higher overall yields, with some methods reaching up to 68%.[7][10] The core aniline structure is ultimately elaborated with an acrylamide "warhead," which forms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.[8]

Quantitative Data Summary

A thorough understanding of the physicochemical properties of the parent amine is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [1][11] |

| Molecular Weight | 145.56 g/mol | [1][11] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 227-228 °C | [1] |

| IUPAC Name | 3-chloro-4-fluoroaniline | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of N-Boc-3-chloro-4-fluoroaniline with an arylboronic acid.

Materials:

-

N-Boc-3-chloro-4-fluoroaniline (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk tube or similar reaction vessel

Procedure:

-

Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-Boc-3-chloro-4-fluoroaniline, arylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system via syringe.[2]

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[2]

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[2]

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.[2]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.

Conclusion and Future Outlook

N-Boc-3-chloro-4-fluoroaniline and its derivatives are indispensable tools in the arsenal of medicinal chemists. The strategic placement of the Boc protecting group and halogen atoms provides a robust and versatile platform for synthesizing complex molecules, particularly kinase inhibitors. The continued development of more efficient and selective cross-coupling methodologies will further expand the utility of this scaffold.[5][12] As our understanding of kinase biology deepens, this privileged structure will undoubtedly serve as the starting point for the design and synthesis of the next generation of targeted therapies.

References

- Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. Wiley Online Library.

- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.

- Synthetic Strategies in the Preparation of Osimertinib.

- New and Convergent Synthesis of Osimertinib.

- Synthesis of osimertinib by Zhu et al.

- Palladium-Catalyzed Arylation of Fluoroalkylamines.

- 4-Chloro-3-fluoroaniline | CAS 367-22-6. Ossila.

- Synthesis and Evaluation of Osimertinib Derivatives as Potent EGFR Inhibitors. PubMed.

- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-C

- 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. PubChem.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Boc-Protection of 3-Chloro-4-fluoroaniline

Introduction: Navigating the Protection of Electron-Deficient Anilines

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the precise manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategies, prized for its robustness and facile, orthogonal removal under acidic conditions.[1][2] However, the successful installation of the Boc group onto anilines bearing electron-withdrawing substituents, such as 3-chloro-4-fluoroaniline, presents a unique set of challenges. The diminished nucleophilicity of the amino group in such substrates often leads to sluggish or incomplete reactions under standard conditions.[3]

This comprehensive guide provides a detailed exploration of the conditions required for the effective Boc-protection of 3-chloro-4-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, evaluate critical process parameters, and present a validated protocol for researchers, scientists, and professionals in drug development. Our focus is on elucidating the "why" behind the "how," empowering you to adapt and troubleshoot this crucial transformation with a foundation of scientific understanding.

Mechanistic Insights: Activating the Unreactive

The Boc-protection of an amine proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4] In the case of 3-chloro-4-fluoroaniline, the electron-withdrawing effects of the chloro and fluoro substituents significantly reduce the electron density on the nitrogen atom, thereby impeding this initial nucleophilic attack.

To overcome this hurdle, the reaction typically requires the assistance of a base or catalyst. The base can serve multiple roles:

-

Deprotonation: A strong base can deprotonate the aniline to generate a more nucleophilic anilide anion.

-

Activation of Boc₂O: Certain bases, like 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts, reacting with Boc₂O to form a highly reactive intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[5]

The general mechanism can be visualized as follows:

Figure 1: General mechanism for DMAP-catalyzed Boc-protection.

Critical Reaction Parameters: A Guide to Optimization

The successful Boc-protection of 3-chloro-4-fluoroaniline hinges on the careful selection and optimization of several key parameters.

| Parameter | Recommendation | Rationale |

| Solvent | Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN). | These solvents effectively dissolve both the aniline and Boc₂O without interfering with the reaction. THF is often a good starting point.[6][7] |

| Base/Catalyst | 4-(Dimethylamino)pyridine (DMAP) is highly recommended as a catalyst. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used as a stoichiometric base. | Due to the low nucleophilicity of 3-chloro-4-fluoroaniline, a nucleophilic catalyst like DMAP is often crucial for achieving a reasonable reaction rate.[5] A hindered amine base like DIPEA can be beneficial to avoid side reactions. |

| Temperature | Room temperature to gentle heating (40-50 °C). | While many Boc protections proceed at room temperature, the reduced reactivity of the substrate may necessitate moderate heating to drive the reaction to completion.[6][7] Monitoring the reaction by TLC is essential to avoid potential side reactions at elevated temperatures. |

| Stoichiometry | A slight excess of Boc₂O (1.1-1.5 equivalents) is recommended. | Using a slight excess of the protecting agent helps to ensure complete conversion of the starting aniline. |

| Reaction Time | 2-24 hours. | The reaction time will be highly dependent on the chosen conditions. Close monitoring by Thin Layer Chromatography (TLC) is critical to determine the point of complete consumption of the starting material. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Boc-protection of 3-chloro-4-fluoroaniline.

Materials:

-

3-Chloro-4-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-chloro-4-fluoroaniline (1.0 eq).

-

Solvent and Base Addition: Dissolve the aniline in anhydrous THF (approximately 0.1-0.2 M concentration). Add triethylamine (1.5 eq) or DIPEA (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir the mixture at room temperature for 10-15 minutes.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system) until the starting aniline spot is no longer visible. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x volume of THF) and brine (2 x volume of THF).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3-chloro-4-fluorophenyl)carbamate.

Figure 2: A streamlined workflow for the Boc-protection of 3-chloro-4-fluoroaniline.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider increasing the amount of Boc₂O slightly (up to 1.5 eq) or increasing the reaction temperature. The addition of more DMAP could also be beneficial.

-

Side Products: The formation of di-Boc protected aniline is a potential side reaction, although less likely with sterically hindered anilines. Using the recommended stoichiometry should minimize this.

-

Moisture Sensitivity: Boc₂O can react with water. Ensure all glassware is dry and use anhydrous solvents for the best results.

Conclusion

The Boc-protection of 3-chloro-4-fluoroaniline, while challenging due to the substrate's electronic properties, is a readily achievable transformation with careful consideration of the reaction conditions. The use of a nucleophilic catalyst such as DMAP in an aprotic solvent is key to success. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to confidently and efficiently perform this important synthetic step, paving the way for the synthesis of complex and valuable molecules.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. [Link]

-

ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Wordpress. Bases. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Common Organic Chemistry. Boc Protection - Common Conditions. [Link]

-

ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

-

ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

-

Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Google Patents.

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. [Link]

-

Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

-

ResearchGate. Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Amine Protection / Deprotection [fishersci.se]

Application Note: Scalable Preparation of N-Boc-3-chloro-4-fluoroaniline

This Application Note is designed to serve as a definitive technical guide for the scalable preparation of N-Boc-3-chloro-4-fluoroaniline (tert-butyl (3-chloro-4-fluorophenyl)carbamate). It synthesizes process chemistry principles with practical, field-proven methodologies suitable for transition from the laboratory to the kilo-lab.

Abstract

This guide details a robust, scalable protocol for the protection of 3-chloro-4-fluoroaniline with a tert-butoxycarbonyl (Boc) group. Unlike simple anilines, the electron-withdrawing nature of the chlorine and fluorine substituents significantly reduces the nucleophilicity of the amine, requiring optimized conditions to ensure high conversion and minimize impurities. This protocol utilizes a Boc anhydride (

Introduction & Strategic Rationale

N-Boc-3-chloro-4-fluoroaniline is a critical intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), including second-generation EGFR inhibitors like Afatinib . The installation of the Boc group serves two purposes:

-

Protection: Prevents side reactions during subsequent coupling or oxidation steps.

-

Lipophilicity Modulation: Facilitates handling and purification of intermediates.

The Challenge: Nucleophilicity

The primary challenge in this synthesis is the electronic deactivation of the aniline nitrogen.

-

Inductive Effect: The fluorine atom at the 4-position and chlorine at the 3-position exert strong electron-withdrawing inductive effects (-I), reducing the electron density on the nitrogen lone pair.

-

Consequence: Standard mild conditions (e.g.,

in aqueous dioxane) often lead to incomplete conversion or require massive excesses of reagents. -

Solution: We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks

to form a highly reactive N-acylpyridinium salt, which transfers the Boc group to the sluggish aniline much faster than

Process Development & Optimization

Route Selection

| Method | Reagents | Pros | Cons | Verdict |

| Thermal | Simple | Slow, degradation of | Rejected | |

| Base Promoted | Common | Incomplete reaction for electron-poor anilines. | Rejected | |

| Catalytic | High Yield | Requires catalyst removal (acid wash). | Selected |

Solvent Selection for Scale-Up

While THF is common in discovery chemistry, Toluene is selected for the scalable protocol because:

-

Boiling Point (110°C): Allows for higher reaction temperatures if kinetics are slow.

-

Water Separation: Facilitates azeotropic drying if the starting material is wet.

-

Workup Efficiency: Toluene is immiscible with water, streamlining the extraction/washing steps.

-

Crystallization: Toluene serves as an excellent solvent for "antisolvent crystallization" when paired with Heptane.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning:

- : Severe eye irritant, inhalation hazard. Melts ~23°C; store refrigerated but warm to liquid before dispensing.

-

Gas Evolution: The reaction generates

. Ensure reactor is vented to a scrubber. Do not seal the vessel. -

Exotherm: The addition of

or catalyst can be exothermic.

Materials

-

3-Chloro-4-fluoroaniline: 1.00 kg (6.87 mol)

-

Di-tert-butyl dicarbonate (

): 1.65 kg (7.56 mol, 1.1 equiv) -

4-Dimethylaminopyridine (DMAP): 42 g (0.34 mol, 0.05 equiv)

-

Triethylamine (

): 0.76 kg (7.56 mol, 1.1 equiv) -

Toluene: 10 L (10 vol)

-

n-Heptane: 5 L (Antisolvent)

Step-by-Step Procedure

Reaction Setup

-

Charging: To a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 3-Chloro-4-fluoroaniline (1.00 kg) and Toluene (8.0 L).

-

Dissolution: Stir at 200 RPM at 25°C until fully dissolved.

-

Base Addition: Add Triethylamine (0.76 kg) followed by DMAP (42 g).

-

Reagent Addition: Add

(1.65 kg) as a liquid (melted at 30°C) via an addition funnel over 45–60 minutes.

Reaction Phase

-

Heating: Heat the mixture to 60–65°C .

-

Aging: Stir at 65°C for 4–6 hours.

-

IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC/TLC.

-

Target: < 1.0% remaining aniline.

-

Correction: If incomplete, add 0.1 equiv

and stir for 2 additional hours.

-

Workup

-

Cooling: Cool the reaction mixture to 20–25°C.

-

Quench/Wash 1 (Acidic): Add 5% aqueous Citric Acid (5.0 L) and stir vigorously for 20 minutes.

-

Purpose: Removes DMAP, Triethylamine, and any unreacted aniline.

-

Separation: Stop stirring, settle for 15 min, drain aqueous (lower) layer.

-

-

Wash 2 (Neutral): Add Water (5.0 L), stir for 10 min, settle, and drain aqueous layer.

-

Wash 3 (Brine): Add Saturated Brine (3.0 L), stir for 10 min, settle, and drain aqueous layer.

Crystallization (Self-Validating Step)

-

Concentration: Distill the organic phase under reduced pressure (50–100 mbar, 45°C bath) to reduce volume to approx. 3 L (3 vol).

-

Antisolvent Addition: While stirring at 40°C, slowly add n-Heptane (5.0 L) over 30 minutes.

-

Nucleation: Cool slowly to 20°C over 2 hours. Seeding with 1g of pure product may be performed at 30°C if available.

-

Deep Cooling: Cool to 0–5°C and age for 2 hours to maximize yield.

-

Filtration: Filter the white slurry through a Nutsche filter or centrifuge.

-

Wash: Wash the cake with cold (0°C) 1:2 Toluene/Heptane (1.0 L).

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Results

-

Yield: 85–92% (approx. 1.45 – 1.55 kg)

-

Appearance: White to off-white crystalline solid.

Visual Workflow & Logic

Caption: Process flow diagram for the synthesis, workup, and isolation of N-Boc-3-chloro-4-fluoroaniline.

Analytical & Quality Control

Critical Quality Attributes (CQAs)

| Attribute | Specification | Method | Rationale |

| Appearance | White crystalline solid | Visual | Colored impurities indicate oxidation. |

| Assay | > 98.0% w/w | HPLC | Required for accurate dosing in next step. |

| Related Substances | < 0.5% (Total) | HPLC | Impurities may poison catalysts in subsequent steps. |

| Water Content | < 0.5% | KF | Moisture can hydrolyze downstream reagents. |

NMR Characterization (Reference)

-

:

-

Note: The amide proton shift (9.65 ppm) confirms the N-Boc protection. The singlet at 1.48 ppm integrates to 9 protons, confirming the tert-butyl group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | Low catalyst activity or wet solvent. | Ensure DMAP is dry. Increase temp to 75°C. Check water content of Toluene (should be <0.05%). |

| Product is Oily/Sticky | Residual Toluene or impurities. | Ensure distillation to 3 vol before adding Heptane. Seed the mixture. Extend cooling time at 0°C. |

| Low Yield | Product lost in mother liquor. | Do not add too much Toluene initially. Ensure Heptane ratio is at least 1:1 or 2:1 vs Toluene. |

| High Pressure | Vent blocked. | Check scrubber lines for solid blockage ( |

References

-

Afatinib Synthesis Overview

-

General Boc Protection of Anilines

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from

-

- Catalytic Mechanism (DMAP): Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed reaction with di-tert-butyl dicarbonate. Accounts of Chemical Research, 24(10), 285-289.

-

Similar Intermediate Synthesis (Patent)

-

Boehringer Ingelheim. (2016). Method for preparing afatinib and intermediate thereof. US Patent US20160083373A1. Retrieved from

-

-

Safety Data

-

Sigma-Aldrich. (2021). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from

-

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate

Welcome to the technical support center for the purification of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity material.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through the reaction of 3-chloro-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O), is generally straightforward. However, the purification of the final product can present several challenges. These often stem from the properties of the starting materials, the potential for side reactions, and the physicochemical characteristics of the product itself. The electron-withdrawing nature of the chloro and fluoro substituents on the aniline ring can render the starting amine less nucleophilic, potentially leading to incomplete reactions. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My reaction seems incomplete, and I have a significant amount of unreacted 3-chloro-4-fluoroaniline in my crude product. What could be the cause?

A1: Incomplete conversion is a common issue, often due to the reduced nucleophilicity of 3-chloro-4-fluoroaniline. Here are some potential causes and solutions:

-

Insufficient Reagent: Ensure at least a stoichiometric equivalent of di-tert-butyl dicarbonate is used. Often, a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

-

Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Base Catalyst: While not always necessary, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the liberated proton.

-

Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

Q2: After aqueous workup, my crude product is an oil or a sticky solid that is difficult to handle. How can I improve its physical form?

A2: The presence of residual solvents or byproducts like tert-butanol (from the hydrolysis of Boc₂O) can result in an oily product.

-

Thorough Drying: Ensure the organic layer is thoroughly dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

-

Azeotropic Removal of Water: If water is suspected to be present, co-evaporation with a solvent like toluene under reduced pressure can be effective.

-

Trituration: This technique is excellent for inducing crystallization and removing soluble impurities. Suspending the crude oil or sticky solid in a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or a mixture of ethyl acetate and hexanes) and stirring vigorously can often yield a crystalline solid.[1]

Q3: I am struggling to find a suitable single-solvent system for recrystallization. What should I try?

A3: Finding an ideal single solvent for recrystallization can be challenging. A two-solvent system is often more effective. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes turbid.

-

Recommended Solvent Pairs:

-

Ethyl acetate/Hexanes

-

Dichloromethane/Hexanes

-

Toluene/Hexanes

-

Acetone/Water (use with caution, as the product may have some water solubility)

-

For structurally similar compounds, like tert-butyl carbamate itself, mixtures of benzene and hexane have been used effectively.[2]

Q4: During column chromatography, my product is co-eluting with a close-running impurity. How can I improve the separation?

A4: Co-elution is a common challenge in column chromatography. Here are several strategies to improve separation:

-

Optimize the Mobile Phase: A systematic approach to varying the solvent polarity is key. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. Try a shallower gradient or isocratic elution with a lower polarity mobile phase.

-

Alternative Solvent Systems: Consider using different solvent systems that offer alternative selectivity. For example, replacing hexanes with heptane or using a system containing dichloromethane or tert-butyl methyl ether might alter the elution profile.[3]

-

Column Parameters:

-

Column Length: Use a longer column for more theoretical plates and better separation.

-

Silica Gel Particle Size: Finer silica gel can improve resolution.

-

Loading Technique: Dry loading the crude product onto a small amount of silica gel before placing it on the column can lead to sharper bands.

-

Q5: My purified product has a yellowish or brownish tint. What is the cause, and how can I remove the color?

A5: The discoloration of anilines and their derivatives is often due to oxidation.[4]

-

Activated Carbon Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite.

-

Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent further degradation.

Troubleshooting Guide

This troubleshooting flowchart provides a systematic approach to resolving common purification issues for this compound.

Caption: A flowchart to guide troubleshooting during the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy (turbid).

-

Add a few more drops of hot ethyl acetate until the solution becomes clear again.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the crystals under vacuum to a constant weight.

-

Assess the purity of the recrystallized product by melting point determination and TLC or HPLC analysis.

Protocol 2: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60 Å, 40-63 µm)

-

Ethyl acetate (HPLC grade)

-

Hexanes (HPLC grade)

-

Chromatography column

-

Test tubes or fraction collector

Procedure:

-

Prepare the Column: Pack a chromatography column with silica gel as a slurry in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

Elute the Column: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

-

Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the product.

-

Collect Fractions: Collect fractions and monitor their composition by TLC.

-

Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

-

Assess the purity by TLC, HPLC, and NMR.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 119951-96-1 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₃ClFNO₂ | [5] |

| Molecular Weight | 245.68 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

Table 2: Suggested Starting Conditions for Purification

| Purification Method | Recommended Solvents/Mobile Phase | Key Considerations |

| Recrystallization | Ethyl acetate/Hexanes or Toluene/Hexanes | The ratio should be determined experimentally to achieve saturation at room temperature or below. |

| Column Chromatography | Gradient elution with 5% to 30% Ethyl Acetate in Hexanes | The optimal gradient will depend on the specific impurities present. |

Mechanistic Insights

The stability of the tert-butoxycarbonyl (Boc) protecting group is a key factor during purification. The Boc group is generally stable to basic conditions and most nucleophiles but is labile to acidic conditions.[9]

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

This inherent acid sensitivity means that care must be taken to avoid acidic conditions during workup and purification to prevent premature deprotection. For instance, aqueous washes should be neutral or slightly basic.

References

-

PubChem. tert-Butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. National Center for Biotechnology Information. [Link]

-

AA Blocks. Product Index. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

abcr Gute Chemie. AB606091 | CAS 119951-96-1. [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

-

Supporting Information. 2 - Supporting Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Aldon Corporation. Innovating Science® - Liquid (Column) Chromatography. [Link]

-

Chem-Impex. tert-Butyl carbamate. [Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Simon Fraser University. Demosphere, Vol.25, No.4, pp 493-504, 1992 Printed in Great Britain. [Link]

-

Reddit. Co-Eluting compounds in Column chromatography : r/Chempros. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

SciSpace. APPENDIX 3E Column Chromatography. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-butyl (3-chloro-4-fluorophenyl)carbamate - CAS:119951-96-1 - Abovchem [abovchem.com]

- 6. aablocks.com [aablocks.com]

- 7. 119951-96-1|tert-Butyl (3-chloro-4-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 8. AB606091 | CAS 119951-96-1 – abcr Gute Chemie [abcr.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Optimizing Temperature for Deprotection of Fluorinated Phenyl Carbamates

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the temperature optimization of the deprotection of fluorinated phenyl carbamates. Our goal is to equip you with the scientific rationale and practical methodologies to navigate this critical synthetic step with confidence.

Introduction: The Role of Temperature in Carbamate Deprotection

The cleavage of a carbamate protecting group is a fundamental transformation in organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry. Phenyl carbamates, while robust, can be cleaved under various conditions, including acidic, basic, or thermal treatments.[1][2] The introduction of fluorine atoms to the phenyl ring significantly alters the electronic properties of the carbamate, thereby influencing its stability and the conditions required for its removal.[3]

Temperature is a critical parameter in these deprotection reactions. Insufficient heat may lead to sluggish or incomplete reactions, while excessive temperatures can trigger undesirable side reactions, such as racemization or degradation of sensitive functional groups.[4][5] This guide will delve into the nuances of optimizing temperature for the deprotection of fluorinated phenyl carbamates, providing a framework for logical troubleshooting and protocol refinement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the deprotection of fluorinated phenyl carbamates, with a focus on temperature-related issues.

Q1: My deprotection reaction is sluggish or incomplete at standard room temperature conditions. What is the first step to optimize the temperature?

Initial Assessment: Sluggish reactions are often a result of insufficient activation energy. The electron-withdrawing nature of fluorine atoms can stabilize the carbamate, making it more resistant to cleavage compared to its non-fluorinated counterpart.[3]

Troubleshooting Workflow:

-

Incremental Temperature Increase: Begin by gradually increasing the reaction temperature in 10-15 °C increments. A modest increase to 40-50 °C is a good starting point for many substrates.[5]

-

Reaction Monitoring: Closely monitor the reaction progress at each temperature increment using appropriate analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹⁹F NMR.[5][6][7] This will help you identify the minimum temperature required for efficient conversion without significant side product formation.

-

Solvent Consideration: The choice of solvent can influence the optimal temperature. In some cases, a higher boiling point solvent may be necessary to achieve the required reaction temperature.[4]

Q2: I'm observing significant side product formation upon heating. What are the likely side reactions and how can I mitigate them by adjusting the temperature?

Understanding Side Reactions: Elevated temperatures can lead to several side reactions, including:

-

Formation of Ureas: The isocyanate intermediate formed during some deprotection mechanisms can be trapped by the newly formed amine, leading to the formation of symmetrical or unsymmetrical ureas.[1][8]

-

Racemization: For chiral substrates, high temperatures can lead to epimerization.[9]

-

Degradation: Sensitive functional groups elsewhere in the molecule may degrade at elevated temperatures.

Mitigation Strategies:

-

Lowering the Temperature: If side products are observed, the first step is to reduce the reaction temperature. Even a small decrease can significantly impact the rate of side reactions relative to the desired deprotection.

-

Time-Temperature Balance: Consider a longer reaction time at a lower temperature. This can often provide the same overall conversion with improved selectivity.

-

Alternative Deprotection Methods: If thermal deprotection consistently leads to side products, exploring alternative, milder methods may be necessary. For instance, methods using reagents like tetra-n-butylammonium fluoride (TBAF) in THF can be effective at room temperature.[10][11]

Troubleshooting Workflow for Side Product Formation

Caption: A troubleshooting workflow for minimizing side products.

Frequently Asked Questions (FAQs)

Q3: How does the position and number of fluorine substituents on the phenyl ring affect the optimal deprotection temperature?

The electronic effect of fluorine substituents is highly dependent on their position on the aromatic ring. Electron-withdrawing groups, such as fluorine, on the N-aryl ring can decrease the barrier to C-N bond rotation, potentially influencing the stability of the carbamate.[12]

-

Electron-Withdrawing Effects: Fluorine atoms, especially in the ortho and para positions, exert a strong electron-withdrawing inductive effect, which can stabilize the carbamate and necessitate higher deprotection temperatures.[3]

-

Steric Hindrance: The presence of bulky substituents, including trifluoromethyl groups, near the carbamate linkage can sterically hinder the approach of reagents, also requiring more forceful conditions (e.g., higher temperature).[3]

| Substituent Pattern | Expected Impact on Deprotection Temperature | Rationale |

| Mono-fluoro (para) | Moderate increase | Strong electron-withdrawing effect. |

| Mono-fluoro (ortho) | Moderate to high increase | Combination of inductive and potential steric effects. |

| Di-fluoro (e.g., 2,4-difluoro) | High increase | Additive electron-withdrawing effects. |

| Trifluoromethyl (CF₃) | Significant increase | Strong inductive effect and significant steric bulk.[3] |

Table 1: Influence of Fluorine Substitution on Deprotection Temperature.

Q4: Are there non-thermal methods for deprotecting fluorinated phenyl carbamates that I should consider?

Yes, several mild and selective methods exist that may be preferable if thermal deprotection proves problematic.

-

TBAF in THF: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a well-established method for the cleavage of carbamates, particularly phenyl carbamates, at room temperature.[10][11] The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl group.[10]

-

Di-tert-butyl dicarbonate and Tetra-n-butylammonium nitrite: This system in pyridine at room temperature offers a selective deprotection of N-arylcarbamoyl groups.[13][14]

-

Nucleophilic Deprotection: Reagents like 2-mercaptoethanol in the presence of a base can be used for the deprotection of various carbamates at moderately elevated temperatures (e.g., 75 °C), which may be milder than purely thermal methods.[15][16]

Q5: How can I effectively monitor the progress of my deprotection reaction to optimize the temperature?

Effective reaction monitoring is crucial for determining the optimal temperature and reaction time.

-

Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the starting material and the appearance of the product.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion and can help identify the masses of any side products formed.[6][18]

-

¹⁹F NMR Spectroscopy: Particularly useful for fluorinated compounds, as the fluorine signal of the starting material will differ from that of the deprotected product or any fluorine-containing side products.[7]

Experimental Protocols

Protocol 1: General Procedure for Thermal Deprotection of a Fluorinated Phenyl Carbamate

Materials:

-

Fluorinated phenyl carbamate-protected substrate

-

Anhydrous high-boiling point solvent (e.g., toluene, xylenes, or N,N-dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware with a reflux condenser

Procedure:

-

Dissolve the fluorinated phenyl carbamate-protected substrate (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C).

-

Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

-

If the reaction is incomplete after a prolonged period (e.g., 2-4 hours), incrementally increase the temperature by 10-15 °C and continue monitoring.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Deprotection of a Fluorinated Phenyl Carbamate using TBAF

Materials:

-

Fluorinated phenyl carbamate-protected substrate

-

Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Dissolve the fluorinated phenyl carbamate-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[10]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Deprotection Mechanism with TBAF

Caption: Proposed E1cb-type mechanism for TBAF-mediated deprotection.[1][8]

References

-

Akai, S., Tanaka, R., Hoshi, H., & Sato, K.-i. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802-8808. [Link]

-

Allais, F., & Roussel, S. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45861–45869. [Link]

-

Allais, F., & Roussel, S. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45861–45869. [Link]

-

Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J.-Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047. [Link]

-